BRD2 Bromodomain Engagement: 3-Bromo Substituent Shifts Affinity by 1,000-Fold Relative to 3-Unsubstituted Analog
The introduction of a bromine atom at C-3 produces a dramatic shift in bromodomain affinity profile. The 3-unsubstituted comparator 5,7-dichloro-4-hydroxy-2-(trifluoromethyl)quinoline binds BRD4 BD2 with a Kd of 0.300 nM, whereas the 3-bromo target compound binds BRD2 BD2 with a Kd of 300 nM—a 1,000-fold difference in absolute affinity accompanied by a reversal of BD2 subtype preference (BRD4 vs. BRD2) [1][2]. This indicates that the 3-bromo substituent does not merely modulate potency but fundamentally alters which BET bromodomain is preferentially engaged, a critical parameter for chemical probe selectivity.
| Evidence Dimension | Binding affinity (Kd) at BET bromodomain BD2 |
|---|---|
| Target Compound Data | Kd = 300 nM (BRD2 BD2) |
| Comparator Or Baseline | 5,7-Dichloro-4-hydroxy-2-(trifluoromethyl)quinoline (3-unsubstituted): Kd = 0.300 nM (BRD4 BD2) [1] |
| Quantified Difference | ~1,000-fold difference in Kd; shift from BRD4 BD2 to BRD2 BD2 preference |
| Conditions | Target compound: Isothermal titration calorimetry (ITC) with N-terminal His6-tagged BRD2 bromodomain 2 expressed in E. coli BL21(DE3). Comparator: BROMOscan assay with human partial length BRD4 BD2. |
Why This Matters
Researchers developing isoform-selective BET bromodomain inhibitors must select the precise halogenation pattern, as the 3-bromo substituent fundamentally redirects BD2 subtype engagement—procuring the wrong analog would mislead SAR interpretation and confound selectivity profiling.
- [1] BindingDB. BDBM50148603 (CHEMBL3770724) – Kd 0.300 nM at human partial length BRD4 BD2. https://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50148603 (accessed 2026-05-06). View Source
- [2] BindingDB. BDBM50148605 (CHEMBL3769729) – Kd 300 nM at BRD2 BD2. https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50148605 (accessed 2026-05-06). View Source
